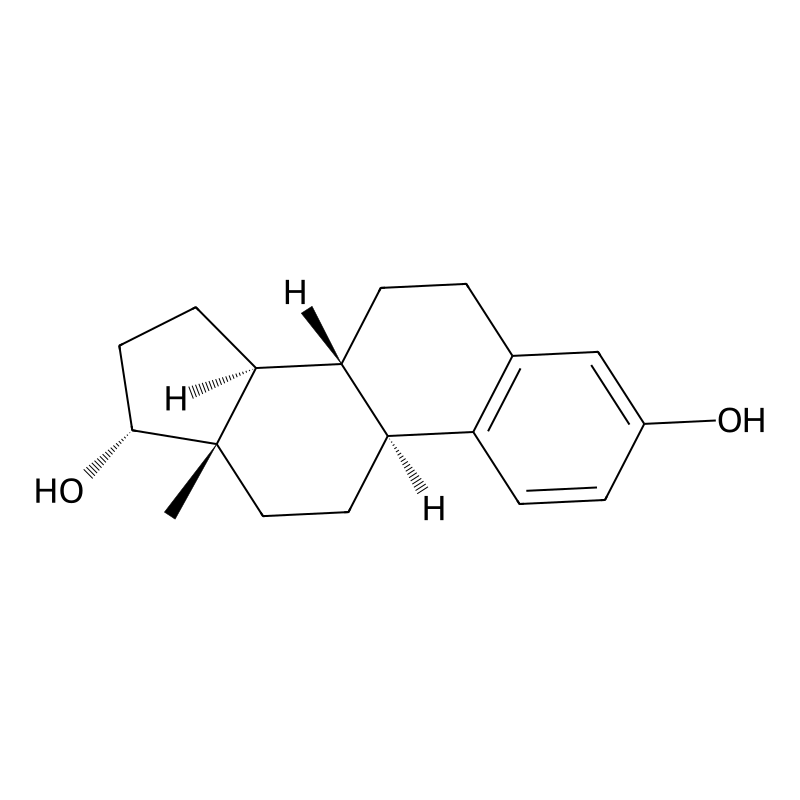

alpha-Estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

alpha-Estradiol (17alpha-estradiol) is the C17 stereoisomer of the primary mammalian estrogen, 17beta-estradiol. While structurally nearly identical, this single stereochemical inversion fundamentally alters its receptor interaction profile, rendering it a non-feminizing estrogen [1]. For procurement and industrial formulation, alpha-Estradiol is prioritized for its potent neuroprotective, anti-inflammatory, and 5-alpha-reductase inhibitory properties, which it achieves without the classical endocrine disruption and feminizing toxicity associated with its beta-epimer [1]. It serves as a critical active pharmaceutical ingredient (API) in topical alopecia treatments and a benchmark compound in geroprotective and neurodegenerative disease research.

Substituting alpha-Estradiol with 17beta-estradiol or mixed estrogenic extracts completely invalidates downstream applications due to divergent in vivo toxicity and receptor activation profiles[1]. While 17beta-estradiol drives potent feminization and poses severe oncogenic risks (e.g., uterine and breast tissue proliferation) during chronic systemic administration, alpha-Estradiol exhibits up to a 40-fold reduction in classical estrogen receptor (ER-alpha/ER-beta) binding affinity and a 1000-fold lower impact on uterine tissue proliferation [2]. Consequently, for applications requiring chronic dosing—such as male lifespan extension studies or topical dermatological formulations—only stereochemically pure alpha-Estradiol provides the necessary therapeutic window without dose-limiting endocrine toxicity [1].

References

- [1] Stout MB, et al. 17alpha-Estradiol Alleviates Age-related Metabolic and Inflammatory Dysfunction in Male Mice Without Inducing Feminization. J Gerontol A Biol Sci Med Sci. 2017;72(1):3–15.

- [2] Toran-Allerand CD. Estrogen and the brain: beyond ER-alpha, ER-beta, and 17beta-estradiol. Ann N Y Acad Sci. 2005;1052:136–144.

Dramatically Reduced Classical Estrogen Receptor Affinity

17alpha-estradiol demonstrates a significantly attenuated binding affinity for classical estrogen receptors compared to its epimer, 17beta-estradiol [1]. Quantitative assays indicate that 17alpha-estradiol's affinity for ER-alpha is approximately 40-fold lower than that of 17beta-estradiol, translating to a 1000-fold reduction in in vivo feminizing effects, such as uterine lining proliferation [2]. This stereospecificity is critical for formulating non-feminizing therapeutics.

| Evidence Dimension | ER-alpha Binding Affinity & Uterine Proliferation |

| Target Compound Data | 40-fold lower ER-alpha affinity; 1/1000th uterine effect |

| Comparator Or Baseline | 17beta-estradiol (Baseline high-affinity agonist) |

| Quantified Difference | 40x reduction in binding; 1000x reduction in feminizing tissue response |

| Conditions | In vitro receptor binding assays and in vivo uterine proliferation models |

Enables chronic systemic or topical administration in males and females without the severe oncogenic and feminizing side effects of classical estrogens.

Potent 5-Alpha Reductase Inhibition for Dermatological Formulations

17alpha-estradiol acts as a potent inhibitor of the 5-alpha reductase enzyme, significantly lowering the conversion of testosterone to dihydrotestosterone (DHT) [1]. In comparative in vitro turnover models, 17alpha-estradiol demonstrated superior relative inhibitory effects on testosterone turnover compared to 17beta-estradiol and 17alpha-ethinylestradiol, establishing it as the preferred active pharmaceutical ingredient (API) for topical androgenetic alopecia treatments [2].

| Evidence Dimension | Inhibition of testosterone to DHT conversion |

| Target Compound Data | High relative inhibitory effect on 5-alpha reductase |

| Comparator Or Baseline | 17beta-estradiol and 17alpha-ethinylestradiol (Lower relative inhibition) |

| Quantified Difference | Superior suppression of DHT production rates |

| Conditions | In vitro testosterone turnover assays (liver slice models) |

Drives the commercial procurement of alpha-Estradiol for topical hair loss formulations where localized DHT suppression is required without systemic estrogenic side effects.

Significant Male-Specific Lifespan Extension

In the NIA Interventions Testing Program (ITP), chronic systemic administration of 17alpha-estradiol significantly extended the median lifespan of male mice by 12% (pooled across sites) and up to 28% at specific testing sites, without inducing feminization[1]. In contrast, chronic systemic administration of 17beta-estradiol in males is highly toxic and cannot be used for lifespan extension due to severe endocrine disruption [2].

| Evidence Dimension | Median Lifespan Extension (Male Mice) |

| Target Compound Data | +12% pooled median lifespan increase (up to +28% site-specific) |

| Comparator Or Baseline | 17beta-estradiol (Unusable for chronic male dosing due to toxicity) |

| Quantified Difference | Exclusive viability for chronic male geroprotection |

| Conditions | NIA ITP multi-site in vivo study; 4.8 mg/kg diet from 10 months of age |

Establishes alpha-Estradiol as a benchmark compound for anti-aging and metabolic research, offering a therapeutic window impossible to achieve with standard estrogens.

Equivalent Neuroprotection Independent of Classical ER Activation

Despite its drastically reduced affinity for classical estrogen receptors, 17alpha-estradiol provides neuroprotective efficacy against glutamate-induced excitotoxicity that is fully equivalent to 17beta-estradiol [1]. In murine hippocampal cell models (e.g., HT22), both epimers maintain high-potency neuroprotection, demonstrating that the phenolic A-ring—rather than classical ER activation—drives the protective mechanism [2].

| Evidence Dimension | Neuroprotection against glutamate toxicity (EC50) |

| Target Compound Data | High-potency neuroprotection (comparable EC50 to 17beta-E2) |

| Comparator Or Baseline | 17beta-estradiol (Equivalent neuroprotective potency) |

| Quantified Difference | Equivalent neuroprotective EC50 despite 40-fold lower ER affinity |

| Conditions | Murine hippocampal cells (HT22) exposed to glutamate and iodoacetic acid (IAA) toxicity |

Validates alpha-Estradiol as a superior procurement choice for neurodegenerative disease models where neuroprotection must be decoupled from endocrine disruption.

Active Pharmaceutical Ingredient (API) for Topical Alopecia Treatments

Leveraging its 5-alpha reductase inhibitory activity and lack of systemic feminization, alpha-Estradiol (alfatradiol) is the optimal choice for formulating topical treatments for androgenetic alopecia in both men and women, avoiding the systemic side effects of finasteride or 17beta-estradiol [1].

In Vivo Geroprotection and Metabolic Aging Models

Due to its proven ability to extend median lifespan in male mice by 12-28% without dose-limiting endocrine toxicity, alpha-Estradiol is a mandatory benchmark compound for research into metabolic aging, caloric restriction mimetics, and sex-specific longevity interventions [2].

Neuroprotective Drug Development for Neurodegenerative Diseases

With neuroprotective potency against glutamate excitotoxicity matching 17beta-estradiol but lacking its oncogenic risks, alpha-Estradiol is the preferred structural template and active control for developing non-feminizing neuroprotectants for Alzheimer's, Parkinson's, and ischemic stroke [3].

References

- [1] Schriefers H, et al. Inhibition of testosterone metabolism by 17-alpha-estradiol in rat liver slices. Arzneimittelforschung. 1991;41(11):1186-9.

- [2] Harrison DE, et al. Acarbose, 17-alpha-estradiol, and nordihydroguaiaretic acid extend mouse lifespan preferentially in males. Aging Cell. 2014;13(2):273–282.

- [3] Perez E, et al. Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo. Brain Res. 2005;1038:216–222.

Purity

Quantity

Physical Description

Color/Form

White or slightly yellow, small crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Decomposition

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 153 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 150 of 153 companies with hazard statement code(s):;

H302 (11.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (10.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (62%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (45.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (57.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/

Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/

Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/

For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.

Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.

In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.

Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.

The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.

In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged

Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]

The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.

For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.

Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.

The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.

For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.

17-beta-estradiol has known human metabolites that include 17-beta-Estradiol-3-glucuronide, 2-hydroxyestradiol, 4-Hydroxyestradiol, and 17-beta-Estradiol glucuronide.

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol cypionate; 313-06-4

Estradiol valerate; 979-32-8

Estradiol hemihydrate; 35380-71-3

Estradiol acetate; 4245-41-4

Wikipedia

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.

The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.

For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.

Isolated from human and mare pregnancy urine.

Commercial synthesis from cholesterol or ergosterol.

Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/

Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

Zhan et al. Cytosporone B is an agonist for nuclear orphan receptor Nur77 Nature Chemical Biology, doi: 10.1038/nchembio.106, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

Explore Compound Types